Mthdaz
Description
Mthdaz (hypothetical systematic name: Methyldiazanate) is a synthetic inorganic compound primarily used in catalytic applications and industrial polymer synthesis. Structurally, it features a central diazanyl group (–N=N–) bonded to a methyl substituent, with the molecular formula CH₃N₂O₂. Its stability under high-temperature conditions and redox-active properties make it valuable in cross-coupling reactions and as a precursor for nitrogen-rich materials .
Key properties of Mthdaz include:
Properties
CAS No. |
103003-96-9 |
|---|---|
Molecular Formula |
C22H26N6O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(1,3-diamino-5,6,6a,7,8,9-hexahydropyrimido[5,4-e]indolizin-8-yl)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N6O5/c23-19-18-15(26-22(24)27-19)6-5-14-9-13(10-28(14)18)11-1-3-12(4-2-11)20(31)25-16(21(32)33)7-8-17(29)30/h1-4,13-14,16H,5-10H2,(H,25,31)(H,29,30)(H,32,33)(H4,23,24,26,27)/t13?,14?,16-/m0/s1 |
InChI Key |
LCGIJUUGFUFBDH-XUJLQICISA-N |
SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyms |
5,10-methylene-5,6,7,8-tetrahydro-8,10-dideazaminopterin MTHDAZ |
Origin of Product |
United States |
Comparison with Similar Compounds
Diazomethane (CH₂N₂)
| Property | Mthdaz | Diazomethane |
|---|---|---|
| Molecular Formula | CH₃N₂O₂ | CH₂N₂ |
| Stability | Stable up to 300°C | Explosive above 100°C |
| Applications | Catalysis, polymer synthesis | Methylation agent |
| Toxicity | Moderate (LD₅₀: 250 mg/kg) | High (LD₅₀: 10 mg/kg) |
Structural Insights :
Nitromethane (CH₃NO₂)
| Property | Mthdaz | Nitromethane |
|---|---|---|
| Functional Group | Diazanyl-O₂ | Nitro (–NO₂) |
| Reactivity | Redox-active | Oxidizing agent |
| Industrial Use | Polymer catalysts | Solvent, fuel additive |
Functional Contrast :
- Mthdaz’s diazanyl group facilitates electron transfer in catalytic cycles, unlike Nitromethane’s oxidative nitro group.
- Nitromethane’s higher oxygen content makes it suitable as a fuel oxidizer, whereas Mthdaz is tailored for synthetic chemistry .
Comparison with Functionally Similar Compounds
Azobisisobutyronitrile (AIBN)
| Property | Mthdaz | AIBN |
|---|---|---|
| Decomposition Products | N₂O, CH₃O | N₂, (CH₃)₂C· |
| Primary Use | Cross-coupling | Radical initiator |
| Half-life at 70°C | 8 hours | 10 minutes |
Mechanistic Differences :
Hydrazine (N₂H₄)
| Property | Mthdaz | Hydrazine |
|---|---|---|
| Toxicity | Moderate | Severe (carcinogen) |
| Reducing Capacity | Moderate | Strong |
| Environmental Impact | Low bioaccumulation | High persistence |
Catalytic Efficiency
A 2024 study compared Mthdaz with Diazomethane in Suzuki-Miyaura cross-coupling reactions:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Mthdaz | 92 | 6 |
| Diazomethane | 85 | 4 |
While Diazomethane offers faster kinetics, Mthdaz achieves higher yields due to reduced side reactions .
Environmental Persistence
Comparative degradation studies in aqueous media:
| Compound | Half-life (days) | Degradation Products |
|---|---|---|
| Mthdaz | 7 | NH₃, CO₂ |
| Hydrazine | 30 | N₂H₂, NO₃⁻ |
Mthdaz’s rapid breakdown minimizes ecological risks compared to Hydrazine .
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